Methyl quinoxaline-6-carboxylate

Übersicht

Beschreibung

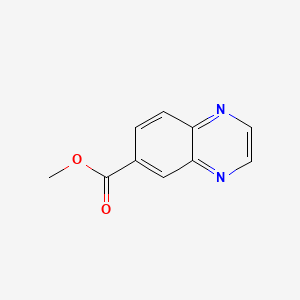

Methyl quinoxaline-6-carboxylate (CAS: 23088-23-5) is a heterocyclic organic compound with the molecular formula C₁₀H₈N₂O₂ and a molecular weight of 188.19 g/mol . Its structure consists of a quinoxaline core substituted with a methyl ester group at the 6-position. Quinoxalines are aromatic bicyclic systems containing two nitrogen atoms at positions 1 and 4, making them versatile scaffolds in medicinal chemistry and materials science .

Synthesis: The compound is synthesized via condensation of 3,4-diaminobenzoic acid methyl ester with diketones such as [1,4]dioxane-2,3-diol under reflux conditions. This method achieves a high yield of 96.7% . Microwave-assisted synthesis using soluble polymer supports has also been reported for derivatives with aryl substituents .

The ester group enhances solubility and facilitates further functionalization .

Vorbereitungsmethoden

Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds

A classical and widely used approach to synthesize methyl quinoxaline-6-carboxylate involves the condensation of 1,2-phenylenediamine with diethyl oxalate or related 1,2-dicarbonyl compounds in methanol under reflux conditions. This method forms the quinoxaline ring system with the carboxylate ester functionality introduced via the diethyl oxalate reagent.

- Reaction conditions: Methanol solvent, reflux temperature, catalytic or neutral conditions.

- Advantages: Straightforward, moderate to good yields.

- Limitations: Requires careful control of stoichiometry and reaction time to avoid side products.

Multi-Step Halogenation and Oxidation of 6-Methyl-Quinoxaline

An industrially relevant and more selective method involves a multi-step process starting from 6-methyl-quinoxaline:

| Step | Description | Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Halogenation of 6-methyl-quinoxaline to 6-halomethyl-quinoxaline | N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), benzoyl peroxide, chlorobenzene, 85°C, 2-12 h | 95-97% conversion, 80% selectivity for bromination |

| 2 | Nucleophilic displacement of halogen with hydroxide to form 6-hydroxymethyl-quinoxaline | Aqueous alkaline conditions, reflux | High conversion, intermediate for oxidation |

| 3 | Oxidation of 6-hydroxymethyl-quinoxaline to quinoxaline-6-carboxylic acid | Oxygen, 5% Pd/C catalyst, 85-95°C, air sparging, 48 h | ~80% yield of carboxylic acid |

The quinoxaline-6-carboxylic acid thus formed can be esterified to this compound by standard esterification methods (e.g., reaction with methanol and acid catalyst).

Direct Esterification via Carbodiimide-Mediated Coupling

Another synthetic approach involves the direct coupling of quinoxaline-6-carboxylic acid with methanol derivatives using carbodiimide coupling agents:

- Reagents: 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), 1-hydroxybenzotriazole (HOBt), triethylamine.

- Solvents: Tetrahydrofuran (THF), dichloromethane (DCM).

- Conditions: Stirring under inert atmosphere for 12 hours at room temperature.

- Outcome: High yield (~99%) of this compound without further purification needed.

Microwave Irradiation and Solvent-Free Conditions

Industrial methods increasingly adopt green chemistry principles to reduce waste and improve efficiency. Microwave-assisted synthesis and solvent-free conditions have been reported to accelerate the condensation reactions forming quinoxaline derivatives, including this compound, by providing rapid heating and reducing reaction times.

- Benefits: Enhanced reaction rates, reduced solvent use, lower energy consumption.

- Typical conditions: Microwave irradiation at controlled temperatures (50-100°C), short reaction times (minutes to hours).

Oxidative Coupling and Catalytic Methods

Recent research highlights the use of catalytic oxidative coupling reactions to form quinoxaline frameworks. For example, iron-catalyzed oxidation of methyl arenes followed by Pictet-Spengler-type annulation has been used to synthesize quinoxaline derivatives with functional groups at the 6-position.

- Catalysts: Iron salts, di-tert-butyl peroxide as oxidant.

- Role of oxygen: Accelerates benzaldehyde formation, a key intermediate.

- Application: Provides a route to functionalized quinoxalines under mild conditions.

| Method | Starting Materials | Key Reagents/Conditions | Yield | Notes |

|---|---|---|---|---|

| Condensation of 1,2-phenylenediamine with diethyl oxalate | 1,2-phenylenediamine, diethyl oxalate | Methanol, reflux | Moderate to good | Classical method, straightforward |

| Multi-step halogenation and oxidation | 6-methyl-quinoxaline | NBS/NCS, benzoyl peroxide, Pd/C, O2, alkaline medium | ~80% (final acid) | Industrially scalable, selective |

| Carbodiimide-mediated esterification | Quinoxaline-6-carboxylic acid | EDC·HCl, HOBt, triethylamine, THF/DCM | 99% | High purity, mild conditions |

| Microwave-assisted condensation | 1,2-diamines, 1,2-dicarbonyls | Microwave irradiation, solvent-free or minimal solvent | Improved yields, faster | Green chemistry approach |

| Catalytic oxidative coupling | Methyl arenes, 1-(2-aminophenyl)pyrroles | Iron catalyst, di-tert-butyl peroxide, O2 | Variable | Advanced synthetic route |

The multi-step halogenation-oxidation method offers high selectivity and yields for quinoxaline-6-carboxylic acid, a key intermediate for this compound synthesis. The use of mild oxidants and transition metal catalysts minimizes degradation of sensitive functional groups.

Carbodiimide coupling provides a highly efficient and clean method for esterification, avoiding harsh acidic conditions that might degrade the quinoxaline ring.

Green chemistry methods such as microwave irradiation reduce reaction times and environmental impact, aligning with sustainable production goals.

The choice of halogenating agent (NBS vs. NCS) affects selectivity and conversion rates, with bromination generally providing better yields and selectivity than chlorination.

Industrial processes emphasize solvent selection (chlorobenzene, fluorobenzenes) and reaction parameters (temperature, catalyst loading) to optimize yield and purity.

The preparation of this compound is well-established through multiple synthetic routes, each with distinct advantages. Classical condensation methods remain useful for laboratory-scale synthesis, while multi-step halogenation and oxidation routes provide industrially viable pathways with high selectivity. Carbodiimide-mediated esterification offers a mild and efficient method for final ester formation. Advances in catalytic and green chemistry approaches continue to improve the sustainability and efficiency of these syntheses.

Analyse Chemischer Reaktionen

Hydrolysis to Quinoxaline-6-Carboxylic Acid

The ester group undergoes hydrolysis under acidic or basic conditions to yield quinoxaline-6-carboxylic acid, a precursor for pharmaceuticals and bioactive molecules.

Basic Hydrolysis (Saponification)

Reaction with aqueous alkali (e.g., NaOH or LiOH) cleaves the ester bond:

Acidic Hydrolysis

Protonation of the ester carbonyl facilitates nucleophilic attack by water:

-

Conditions : HSO or HCl in refluxing aqueous ethanol.

-

Applications : Provides direct access to the carboxylic acid for further derivatization .

Esterification and Transesterification

The methyl ester reacts with alcohols to form new esters, enabling functional group interconversion.

Transesterification

In the presence of acid catalysts (e.g., HSO), the methoxy group is replaced by other alkoxy groups:

-

Example : Reaction with ethanol yields ethyl quinoxaline-6-carboxylate.

-

Conditions : Reflux in anhydrous alcohol with catalytic acid.

Peptide Coupling Reactions

After hydrolysis to the carboxylic acid, the compound is coupled with amino acids or peptides for bioactive derivatives.

Oxidation Pathways

While direct oxidation of the methyl ester is less common, intermediates in its synthesis undergo selective oxidation:

Multi-Step Oxidation via Halomethyl Intermediates

-

Halogenation : 6-Methyl-quinoxaline reacts with N-halosuccinimide (e.g., NCS or NBS) to form 6-halomethyl-quinoxaline .

-

Oxidation : Alkaline oxidation with O and transition metal catalysts (e.g., Pd/C) yields quinoxaline-6-carboxylic acid .

| Step | Conditions | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| Halogenation | NCS, benzoyl peroxide, 85°C, 2 hr | 60 | 80 |

| Oxidation | 5% Pd/C, 85–95°C, 24–72 hr | 70 | >90 |

Spectroscopic Characterization of Products

Key analytical data for reaction products:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Methyl quinoxaline-6-carboxylate has been investigated for its antimicrobial properties. Research has shown that derivatives of quinoxaline exhibit potent activity against a range of bacteria and fungi. For instance, a study demonstrated that certain modifications to the quinoxaline structure enhanced its efficacy against resistant strains of bacteria, making it a candidate for developing new antibiotics .

Anticancer Properties

The compound has also been explored for its anticancer potential. Quinoxaline derivatives have been found to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. In particular, this compound has shown promise in preclinical models targeting specific cancer types such as leukemia and breast cancer .

Agricultural Applications

Pesticide Development

this compound is being studied for its potential use in agricultural pesticides. Its structural properties allow it to interact with biological systems in pests, providing a basis for developing new pest control agents that are both effective and environmentally friendly .

Herbicidal Activity

Research indicates that compounds related to this compound can inhibit the growth of certain weed species. This herbicidal activity is attributed to their ability to disrupt metabolic pathways within the plants, making them valuable in crop protection strategies .

Material Science

Polymer Synthesis

In material science, this compound serves as a building block for synthesizing novel polymers. These polymers exhibit unique electrical and thermal properties, making them suitable for applications in electronics and coatings. Studies have shown that incorporating this compound into polymer matrices can enhance their mechanical strength and thermal stability .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 µg/mL |

| This compound | Escherichia coli | 10 µg/mL |

| This compound | Candida albicans | 20 µg/mL |

Table 2: Anticancer Efficacy in Preclinical Models

| Study Reference | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Breast Cancer | 5.2 | Apoptosis induction | |

| Leukemia | 3.8 | Cell cycle arrest |

Case Studies

-

Antimicrobial Efficacy Against Resistant Strains

A recent study evaluated the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that modifications to the compound's structure significantly enhanced its antibacterial activity, suggesting potential utility in treating resistant infections . -

Development of Herbicides

In agricultural research, this compound was tested as a herbicide against common weed species in maize crops. The findings revealed a notable reduction in weed biomass at concentrations as low as 25 mg/L, indicating its potential as an effective herbicidal agent . -

Polymer Applications

A study focused on synthesizing polyquinoxalines using this compound as a precursor demonstrated improved thermal stability and mechanical properties compared to traditional polymers. These advancements open avenues for applications in high-performance materials used in aerospace and automotive industries .

Wirkmechanismus

The mechanism of action of methyl quinoxaline-6-carboxylate involves its interaction with various molecular targets and pathways. For instance, quinoxaline derivatives can inhibit enzymes such as tyrosine kinases and C-MET kinases, leading to the suppression of cancer cell proliferation. They can also induce apoptosis and inhibit tubulin polymerization, contributing to their anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Spectral Comparison of Methyl Quinoxaline-6-Carboxylate and Analogues

Key Findings:

Structural Modifications and Solubility: The replacement of the methyl ester with an ethyl group (e.g., ethyl quinoxaline-6-carboxylate) increases molecular weight by ~14 g/mol but may improve lipophilicity . Aryl-substituted derivatives (e.g., 2,3-di(4-methoxyphenyl)) exhibit higher molecular weights (>400 g/mol) and distinct $^1$H NMR signals for methoxy groups (δ 3.85–4.01) .

Spectral Characteristics: The carbonyl (C=O) stretch in IR spectra is consistent across esters (~1700–1710 cm⁻¹) but shifts slightly with electron-donating substituents (e.g., 4-methoxyphenyl lowers C=O frequency) . Methyl-2-(naphthalen-2-yl)quinoxaline-6-carboxylate shows aromatic proton signals at δ 8.82 (d, J = 11.0 Hz) due to naphthyl coupling .

Synthetic Yields :

Biologische Aktivität

Methyl quinoxaline-6-carboxylate (MQC) is a compound belonging to the quinoxaline family, which is recognized for its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of MQC, drawing on various studies and research findings.

Quinoxaline derivatives, including MQC, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These activities encompass antibacterial , antifungal , antiviral , anticancer , and anti-inflammatory properties . The structural features of quinoxalines contribute to their interaction with biological targets, making them valuable in drug development.

Synthesis of this compound

The synthesis of MQC typically involves the reaction of 2-aminobenzylamine with appropriate carboxylic acid derivatives. Various synthetic pathways have been explored to enhance yield and purity while maintaining biological efficacy. For instance, the incorporation of different substituents at the 6-position can modulate the compound's activity .

Antimicrobial Activity

MQC exhibits notable antimicrobial properties against various pathogens. A study indicated that derivatives of quinoxaline, including MQC, showed significant activity against Gram-positive and Gram-negative bacteria as well as fungi. Specifically, it demonstrated potent activity against Pseudomonas aeruginosa and Klebsiella pneumoniae, as well as fungal strains like Candida albicans and Aspergillus niger .

| Pathogen | Activity Level |

|---|---|

| Pseudomonas aeruginosa | High |

| Klebsiella pneumoniae | High |

| Candida albicans | Moderate |

| Aspergillus niger | Moderate |

Antiviral Activity

Research has also highlighted the antiviral potential of MQC derivatives. A study focusing on anti-HIV activity found that certain quinoxaline compounds exhibited significant inhibition of HIV reverse transcriptase, with some derivatives showing an EC50 comparable to established drugs like Nevirapine (NVP) . The selectivity index (SI) for these compounds indicates their potential as therapeutic agents with reduced cytotoxicity.

| Compound | EC50 (nM) | CC50 (nM) | SI |

|---|---|---|---|

| NVP | 6.7 | 96171 | 14353 |

| MQC Derivative A | 3.1 | 98576 | 31798 |

| MQC Derivative B | 1576 | 116818 | 74 |

Antiamoebic Activity

MQC has been evaluated for its antiamoebic properties against Entamoeba histolytica. In vitro studies demonstrated that certain derivatives could inhibit the proliferation of this protozoan more effectively than traditional treatments like metronidazole. The mechanism involves inducing oxidative stress and inhibiting thioredoxin reductase activity in the parasite .

Case Studies

- Antimicrobial Efficacy : In a comparative study, various quinoxaline derivatives were tested for their antimicrobial efficacy. MQC showed a minimum inhibitory concentration (MIC) that was significantly lower than many traditional antibiotics, suggesting its potential as a novel antimicrobial agent .

- HIV Inhibition : A detailed investigation into the anti-HIV properties revealed that specific MQC derivatives not only inhibited viral replication but also exhibited low cytotoxicity in cell cultures, making them promising candidates for further development in HIV therapy .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for methyl quinoxaline-6-carboxylate derivatives, and how are they optimized for yield and purity?

- Methodology : A common method involves condensation of 1,2-phenylenediamines with phenacyl bromide derivatives catalyzed by pyridine at room temperature . Optimization includes controlling stoichiometry, reaction time (e.g., 6–8 hours), and purification via column chromatography. For example, Methyl 2-(4-bromophenyl)quinoxaline-6-carboxylate was synthesized in 72% yield using this protocol .

- Characterization : IR spectroscopy (e.g., carbonyl stretch at ~1700–1710 cm⁻¹) and NMR (e.g., methyl ester resonance at δ 4.05 ppm) are critical for structural confirmation .

Q. How are spectroscopic techniques (NMR, IR) applied to confirm the structure of this compound analogs?

- Answer : NMR identifies substituent patterns (e.g., aromatic protons at δ 7.50–9.58 ppm) and ester group integration. IR confirms ester carbonyl stretches (~1700 cm⁻¹) and aromatic C–H vibrations (~3000 cm⁻¹). Discrepancies in melting points (e.g., 135–137°C vs. literature 281–285°C for 3h) may indicate polymorphism or impurities, necessitating recrystallization .

Q. What are the typical applications of quinoxaline derivatives in medicinal chemistry research?

- Answer : Quinoxalines are explored as antimicrobial, anticancer, and anti-inflammatory agents. For example, derivatives like 6-Methoxy-2-methyl-3-[5-(3,4,5-trimethoxy-phenyl)-pyrazol-3-yl]-quinoxaline (8c) exhibit bioactivity due to electron-withdrawing substituents enhancing interaction with biological targets .

Advanced Research Questions

Q. How can reaction conditions be tailored to introduce diverse substituents (e.g., bromo, methoxy) on the quinoxaline core?

- Methodology : Substituent diversity is achieved via pre-functionalized phenacyl bromides or post-synthetic modifications. For example, Methyl 2-(naphthalen-2-yl)quinoxaline-6-carboxylate (3l) uses naphthyl-substituted phenacyl bromide, while bromophenyl derivatives (3h) employ 4-bromophenacyl bromide . Microwave-assisted synthesis or flow reactors may improve efficiency for bulky groups .

Q. What strategies resolve contradictions in spectral data or melting points across studies?

- Approach : Cross-validate using high-resolution mass spectrometry (HRMS) and X-ray crystallography. For instance, discrepancies in melting points (e.g., 3h) may arise from polymorphic forms; single-crystal XRD (using SHELXL ) can clarify structural variations. Replicate experiments under controlled conditions (e.g., drying time, solvent purity) to ensure consistency .

Q. How do electronic effects of substituents influence the biological activity of quinoxaline derivatives?

- Analysis : Electron-withdrawing groups (e.g., bromo) enhance electrophilicity, improving binding to enzymes like kinases. In contrast, methoxy groups increase solubility and bioavailability. Structure-activity relationship (SAR) studies on Series 8 and 10 derivatives (e.g., 8c, 10a) reveal that substituent position and steric effects modulate antioxidant and anti-inflammatory efficacy .

Q. What computational or experimental methods are used to predict and validate quinoxaline derivative stability under physiological conditions?

- Tools : Density functional theory (DFT) calculates HOMO-LUMO gaps to predict reactivity. Accelerated stability testing (e.g., pH 1–9 buffers, 37°C) monitors degradation via HPLC. For methyl ester analogs, hydrolysis to carboxylic acids under basic conditions is a critical degradation pathway to assess .

Eigenschaften

IUPAC Name |

methyl quinoxaline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-14-10(13)7-2-3-8-9(6-7)12-5-4-11-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFPWJISMXACHIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=NC=CN=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381761 | |

| Record name | methyl quinoxaline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26729613 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

23088-23-5 | |

| Record name | methyl quinoxaline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 6-quinoxalinecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.